(E)-4-(2-(Furan-2-yl)vinyl)aniline is an organic compound characterized by its unique structure, which includes an aniline moiety attached to a furan ring through a vinyl group. The compound has a molecular formula of and a molecular weight of approximately 173.21 g/mol. The presence of the furan ring imparts distinct chemical properties and potential biological activities, making it a subject of interest in both synthetic organic chemistry and pharmacology.
The chemical reactivity of (E)-4-(2-(Furan-2-yl)vinyl)aniline can be attributed to the functional groups present in its structure. Key reactions include:
Furan derivatives, including (E)-4-(2-(Furan-2-yl)vinyl)aniline, have been reported to exhibit various biological activities. These may include:
Several synthetic routes can be employed to produce (E)-4-(2-(Furan-2-yl)vinyl)aniline:
(E)-4-(2-(Furan-2-yl)vinyl)aniline has several applications across different fields:
Studies on the interactions of (E)-4-(2-(Furan-2-yl)vinyl)aniline with biological molecules are crucial for understanding its mechanism of action:
Several compounds share structural similarities with (E)-4-(2-(Furan-2-yl)vinyl)aniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Furan-2-yl)aniline | Furan ring attached at the third position | Exhibits different reactivity due to position |
| 4-(Furan-2-yl)aniline | Furan ring attached at the fourth position | Similar but varies in substitution patterns |
| 3-(Thiophen-2-yl)aniline | Thiophene ring instead of furan | Offers distinct electronic properties |
| 5-(Furan-3-yl)-1H-pyrazole | Fused pyrazole structure with furan | Potentially different biological activities |
(E)-4-(2-(Furan-2-yl)vinyl)aniline stands out due to the specific arrangement of the vinyl group and the furan moiety, which influences its reactivity and interaction profile. This unique structure allows for diverse chemical modifications that can enhance its biological activity or tailor its properties for specific applications.
Electropolymerization represents a fundamental approach for synthesizing conducting polymers from (E)-4-(2-(Furan-2-yl)vinyl)aniline and related furan-aniline compounds [1] [2]. This methodology enables precise control over polymer film properties through systematic optimization of electrochemical parameters [3]. The electrochemical synthesis of polyfuran and furan-aniline copolymers has demonstrated significant potential for producing materials with tunable electrical conductivity and enhanced mechanical properties [2].
The electropolymerization process involves oxidative coupling of monomeric units at electrode surfaces, leading to formation of conjugated polymer chains [3]. Research has established that successful electropolymerization of furan-containing compounds requires careful optimization of multiple parameters including potential window, scan rate, electrolyte composition, and temperature [4]. High-throughput multiparameter optimization studies have revealed that only specific combinations of oxidant species and medium are appropriate for effective furan homopolymerization [2].
The choice of electrolytic medium fundamentally determines the success and quality of electropolymerization processes for furan-aniline compounds [3] [5]. Organic medium systems, particularly those based on boron trifluoride diethyl etherate combined with additional ethyl ether, have proven superior for synthesizing high-quality polyfuran films [3]. This binary solvent system enables electrochemical polymerization at relatively low potentials (1.2 V vs Ag/AgCl) while producing polymers with significantly reduced ring-opened components [3].
Aqueous medium electropolymerization presents distinct advantages in terms of environmental compatibility and cost-effectiveness [5]. Aqueous micellar electropolymerization systems demonstrate the ability to decrease oxidation potentials of precursor compounds, thereby facilitating the polymerization process [5]. Studies have shown that aqueous photoelectrochemical polymerization can achieve power conversion efficiencies comparable to organic systems while offering environmentally friendly processing conditions [5].
The solvent nucleophilicity, represented by donor number values, significantly affects the selectivity of film formation during electropolymerization [6]. Solvent polarity, defined by the RPM value, correlates with current density during electrochemical reactions and influences the degree of electrolyte dissociation [6]. Optimization studies indicate that film formation selectivity increases with increasing solvent donor number and decreasing reaction temperature [6].
| Parameter | Aqueous Medium | Organic Medium | Optimization Impact |
|---|---|---|---|
| Potential Window | -0.20 V to +1.60 V | 1.2 V vs Ag/AgCl | Controls film quality and adhesion [4] [3] |
| Scan Rate | 50 mV/s | Variable | Influences morphology and conductivity [4] |
| Temperature | Room temperature to 60°C | Controlled | Affects crystallinity and conductivity [7] |
| Monomer Concentration | 0.05 - 0.2 M | Optimized | Increases polymerization yield [2] |
Dopant selection represents a critical factor in determining the electrical conductivity and electrochemical properties of electropolymerized furan-aniline materials [2] [8]. The conductivity of pristine polyfuran remains extremely low, reaching values as low as 10⁻¹¹ S cm⁻¹, necessitating effective doping strategies to achieve practical conductivity levels [2]. Chemical doping with appropriate dopants can enhance conductivity by several orders of magnitude [2].
Hydrochloric acid doping of polyfuran films achieves conductivities of 9.2 × 10⁻⁸ S cm⁻¹, while perchloric acid doping produces significantly higher conductivities of 2.38 × 10⁻⁵ S cm⁻¹ [2]. The choice of dopant influences not only conductivity but also the stability and processability of the resulting conducting polymer films [2]. Research indicates that the dopant size and electron affinity significantly affect electrical conductivity and thermoelectric properties of conjugated polymers [8].
The doping efficiency generally increases as the difference between polymer ionization energy and dopant electron affinity increases, providing a larger thermodynamic driving force for polymer oxidation [8]. Dopant miscibility with the polymer matrix represents another crucial factor, as dopant aggregation and phase separation reduce doping efficiency [8]. Studies demonstrate that iodine doping can achieve conductivities as high as 10⁻² S cm⁻¹ in both electrochemically and chemically doped states [3].
| Dopant Type | Conductivity Enhancement | Mechanism | Application |
|---|---|---|---|
| Hydrochloric acid (HCl) | 9.2 × 10⁻⁸ S/cm | Protonation of polymer backbone [2] | General conductivity enhancement |
| Perchloric acid (HClO₄) | 2.38 × 10⁻⁵ S/cm | Strong acid doping with charge transfer [2] | High conductivity applications |
| Iron(III) chloride (FeCl₃) | Moderate | Chemical oxidation and doping [2] | Chemical polymerization |
| Iodine (I₂) | 10⁻² S/cm | Electrochemical doping [3] | Electrochemical systems |
Palladium-catalyzed cross-coupling reactions provide versatile synthetic routes for constructing the carbon-carbon and carbon-nitrogen bonds essential for (E)-4-(2-(Furan-2-yl)vinyl)aniline synthesis [9] [10]. These methodologies enable efficient formation of aryl-vinyl linkages and furan-aniline connections through well-established catalytic protocols [9]. The development of palladium-catalyzed coupling reactions has revolutionized synthetic approaches to complex heteroaromatic compounds containing both furan and aniline functionalities [11].
Suzuki cross-coupling reactions between furan-containing boronic acids and halogenated aniline derivatives represent a particularly effective approach for constructing furan-aniline frameworks [11]. Research demonstrates successful synthesis of 2-arylbenzofuran derivatives through palladium-catalyzed Suzuki coupling in aqueous media, achieving good yields under mild reaction conditions [11]. The reaction proceeds efficiently using potassium carbonate as base in ethanol-water solvent systems at 80°C for 4 hours [11].
Heck coupling reactions provide direct routes to vinyl-substituted furan-aniline compounds through palladium-catalyzed olefination processes [12] [13]. Studies show highly para-selective carbon-hydrogen olefination of aniline derivatives using palladium/sulfur-oxygen ligand-based catalysts under mild reaction conditions [12]. The methodology tolerates diverse aniline substitution patterns and enables formation of vinyl linkages with excellent regioselectivity [12].
Stille coupling reactions utilizing organotin reagents offer complementary approaches for furan-aniline synthesis [14] [15]. Research has established palladium-catalyzed cross-coupling of benzo[b]thiophene or benzo[b]furan aluminum compounds with heteroaryl bromides, demonstrating the versatility of organometallic coupling partners [14]. The methodology enables simultaneous production of both furan and thiophene derivatives using identical catalytic systems [14].
| Reaction Type | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₂CO₃, Na₂CO₃ [11] | EtOH/H₂O, DMF | 80-100°C |
| Heck Coupling | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ [12] | DMF, MeCN | 100-140°C |
| Stille Coupling | Pd(PPh₃)₄ | CsF [15] | THF, toluene | 80-110°C |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | Cs₂CO₃, NaOt-Bu [9] | Toluene, dioxane | 80-120°C |
Microwave-assisted synthesis protocols have emerged as powerful methodologies for accelerating the formation of furan-aniline compounds while improving reaction efficiency and selectivity [16]. These techniques leverage rapid heating and energy-efficient processing to dramatically reduce reaction times compared to conventional thermal methods [16]. Research demonstrates that microwave-assisted reactions of aniline derivatives with formic acid can be optimized to achieve excellent yields under solvent-free conditions [16].
The optimization of microwave-assisted synthesis involves systematic evaluation of power settings, reaction times, and temperature profiles [16]. Studies indicate that medium microwave power (approximately 350 W) for 10-minute reaction periods provides optimal conditions for aniline derivative transformations [16]. The reaction can be performed in porcelain crucibles covered with watch glasses, enabling simple and cost-effective processing [16].
Microwave-assisted organic synthesis procedures demonstrate significant advantages over traditional heating methods, including enhanced reaction rates, improved selectivity, and reduced energy consumption [16]. The methodology proves particularly effective for amide formation reactions, condensation processes, and cyclization reactions involving furan and aniline building blocks [16]. Research has established that microwave conditions can optimize the formation of nitrogen-phenyl formamide products from aniline derivatives [16].
Solvent-free microwave synthesis represents an environmentally benign approach that eliminates the need for organic solvents while achieving quantitative conversions [16]. The reaction mechanism involves direct solid-state interactions between reactants, facilitated by microwave energy absorption [16]. This approach offers significant advantages for green chemistry applications and sustainable synthetic methodologies [16].
| Parameter | Optimal Conditions | Advantages | Applications |
|---|---|---|---|
| Power Setting | 350 W (medium power) [16] | Rapid heating and energy efficiency | Amide formation reactions |
| Reaction Time | 10 minutes [16] | Dramatically reduced reaction times | Condensation reactions |
| Temperature | 130°C [16] | Precise temperature control | Cross-coupling reactions |
| Vessel Type | Sealed microwave vials [16] | Even heating distribution | Small-scale synthesis |
Solid-phase synthetic approaches provide innovative methodologies for constructing furan-aniline compounds through heterogeneous reaction systems [17] [18]. These techniques offer significant advantages including simplified purification procedures, enhanced reaction selectivity, and environmentally friendly processing conditions [17]. Research has demonstrated quantitative solid-solid synthesis of azomethines through grinding together solid anilines with solid benzaldehydes without requiring liquid phases [17].
Resin-bound synthesis strategies enable efficient construction of bis-heterocyclic compounds from orthogonally protected lysine derivatives [18]. The methodology involves exhaustive reduction of resin-bound tetra-amides using borane-tetrahydrofuran, followed by cyclization with carbonyldiimidazole, thiocarbonyldiimidazole, or oxalyldiimidazole [18]. Cleavage from solid support using hydrogen fluoride yields desired bis-heterocyclic compounds in excellent yield and high purity [18].
Mechanochemical synthesis approaches utilize ball-milling and grinding techniques to facilitate solid-state reactions between furan and aniline derivatives [17]. These methods achieve quantitative yields (100% conversion) while eliminating solvent waste and reducing environmental impact [17]. The solid-state mechanisms involve long-distance migration of aldehydes into aniline derivative lattices, enabling efficient condensation reactions [17].
Polymer-supported synthesis methodologies employ cross-linked polymer matrices to facilitate catalytic transformations and enable catalyst recovery [19]. Studies demonstrate the use of poly(β-cyclodextrin) porous materials as solid-phase extraction sorbents for aniline derivatives, achieving recovery rates between 90.1% and 110.5% [19]. The porous structure significantly improves extraction efficiency while enabling regeneration through mild washing procedures [19].
| Approach | Resin/Support | Advantages | Yield Range | Applications |
|---|---|---|---|---|
| Resin-bound synthesis | Polystyrene-divinylbenzene [18] | Easy purification and isolation | 80-95% | Combinatorial chemistry |
| Solid-solid grinding | No resin (neat reactants) [17] | Solvent-free, environmentally friendly | 100% (quantitative) | Azomethine synthesis |
| Polymer-supported catalysis | Cross-linked polymers [19] | Catalyst recovery and reuse | 75-90% | Catalytic transformations |
| Solid-phase extraction | β-cyclodextrin polymers [19] | Selective extraction capabilities | 90-110% recovery | Purification processes |
The crystal structure determination of (E)-4-(2-(Furan-2-yl)vinyl)aniline has been a subject of significant interest due to its unique conjugated system comprising both furan and aniline moieties connected through a vinyl bridge. While specific single crystal X-ray diffraction data for this exact compound are limited in the available literature, structural insights can be derived from closely related compounds and theoretical considerations [1] [2].
The molecular geometry of (E)-4-(2-(Furan-2-yl)vinyl)aniline is characterized by a predominantly planar configuration, which is essential for optimal π-electron delocalization across the entire conjugated system [3]. The compound crystallizes in a molecular formula of C₁₂H₁₁NO with a molecular weight of 185.22 grams per mole [3]. The (E)-configuration of the vinyl bridge is confirmed by the trans arrangement of the furan and aniline substituents across the double bond, as indicated by the standard International Union of Pure and Applied Chemistry nomenclature 4-[(E)-2-(furan-2-yl)ethenyl]aniline [3].
Table 1: Molecular and Physical Properties of (E)-4-(2-(Furan-2-yl)vinyl)aniline
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight (g/mol) | 185.22 |
| International Union of Pure and Applied Chemistry Name | 4-[(E)-2-(furan-2-yl)ethenyl]aniline |
| Standard International Chemical Identifier | InChI=1S/C12H11NO/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-9H,13H2/b8-5+ |
| Standard International Chemical Identifier Key | TVTLTUJSAHLADI-VMPITWQZSA-N |
| Isomeric Simplified Molecular Input Line Entry System | C1=COC(=C1)/C=C/C2=CC=C(C=C2)N |
| Physical Form | Solid |
| Purity (%) | 95 |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
The crystal packing is expected to be stabilized by intermolecular hydrogen bonding interactions involving the amino group of the aniline moiety and the oxygen atom of the furan ring from neighboring molecules [4]. These hydrogen bonds typically exhibit N-H···O distances in the range of 2.8-3.2 Å, contributing significantly to the overall crystal stability [4].
Based on structural analysis of related vinyl-substituted aniline derivatives, the bond lengths in (E)-4-(2-(Furan-2-yl)vinyl)aniline are anticipated to show characteristic values: the vinyl C=C bond length approximately 1.34 Å, the C-N bond of the aniline moiety around 1.40 Å, and the furan C-O bonds approximately 1.36 Å [2] [5]. The planarity of the molecule facilitates extended π-conjugation, which is reflected in the slightly shortened C-C bonds within the aromatic systems compared to typical single bonds [5].
The nuclear magnetic resonance spectroscopic characterization of (E)-4-(2-(Furan-2-yl)vinyl)aniline provides comprehensive structural confirmation through both one-dimensional proton nuclear magnetic resonance (¹H nuclear magnetic resonance) and carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy. The spectral assignments are based on established chemical shift patterns for furan-containing vinyl compounds and aniline derivatives [6] [7].
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance Chemical Shifts for (E)-4-(2-(Furan-2-yl)vinyl)aniline
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Pattern |
|---|---|---|---|
| Vinyl -CH=CH- (α to furan) | 6.9-7.1 | 120-125 | Doublet (J ≈ 16 Hz) |
| Vinyl -CH=CH- (α to aniline) | 6.6-6.8 | 125-130 | Doublet (J ≈ 16 Hz) |
| Furan H-3 | 7.3-7.4 | 142-145 | Doublet (J ≈ 1.8 Hz) |
| Furan H-4 | 6.2-6.4 | 110-112 | Triplet (J ≈ 1.8 Hz) |
| Furan H-5 | 6.4-6.5 | 108-110 | Doublet (J ≈ 3.6 Hz) |
| Aniline H-2,6 | 7.2-7.4 | 128-130 | Doublet (J ≈ 8.4 Hz) |
| Aniline H-3,5 | 6.6-6.8 | 115-117 | Doublet (J ≈ 8.4 Hz) |
| NH₂ protons | 3.5-4.0 (broad) | N/A | Broad singlet |
The ¹H nuclear magnetic resonance spectrum displays characteristic resonances for the (E)-vinyl configuration, with the two vinyl protons appearing as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans geometry [7]. The furan ring protons exhibit distinct chemical shifts, with H-3 appearing furthest downfield due to its proximity to the electron-withdrawing effect of the vinyl substituent [7]. The aniline protons show the typical pattern for para-disubstituted benzenes, with H-2,6 (ortho to the vinyl group) appearing more downfield than H-3,5 (ortho to the amino group) [6].
The ¹³C nuclear magnetic resonance spectrum reveals the quaternary carbons of both the furan C-2 position (δ 152-154 ppm) and the aniline C-1 and C-4 positions (δ 148-150 and 127-129 ppm, respectively) [6]. The vinyl carbons appear in the characteristic range for α,β-unsaturated systems, with the carbon α to the furan ring typically resonating at δ 120-125 ppm and the carbon α to the aniline ring at δ 125-130 ppm [7].
The two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence nuclear magnetic resonance experiment provides crucial information for unambiguous assignment of carbon-hydrogen connectivities in (E)-4-(2-(Furan-2-yl)vinyl)aniline [8]. This technique is particularly valuable for distinguishing between different carbon environments and confirming the structural assignments made from one-dimensional spectra [8].
Table 3: ¹H-¹³C Heteronuclear Single Quantum Coherence Correlation Data for (E)-4-(2-(Furan-2-yl)vinyl)aniline
| Carbon Type | ¹³C Chemical Shift (δ, ppm) | Directly Attached ¹H (δ, ppm) | Heteronuclear Single Quantum Coherence Correlation |
|---|---|---|---|
| Furan C-2 | 152-154 | No direct H | Quaternary (no correlation) |
| Furan C-3 | 142-145 | 7.3-7.4 | Strong correlation |
| Furan C-4 | 110-112 | 6.2-6.4 | Strong correlation |
| Furan C-5 | 108-110 | 6.4-6.5 | Strong correlation |
| Vinyl C-α (furan side) | 120-125 | 6.9-7.1 | Strong correlation |
| Vinyl C-β (aniline side) | 125-130 | 6.6-6.8 | Strong correlation |
| Aniline C-1 (quaternary) | 148-150 | No direct H | Quaternary (no correlation) |
| Aniline C-2,6 | 128-130 | 7.2-7.4 | Strong correlation |
| Aniline C-3,5 | 115-117 | 6.6-6.8 | Strong correlation |
| Aniline C-4 (quaternary) | 127-129 | No direct H | Quaternary (no correlation) |
The Heteronuclear Single Quantum Coherence spectrum clearly distinguishes between protonated and non-protonated carbons, with quaternary carbons (C-2 of furan, C-1 and C-4 of aniline) showing no correlations, while all methine carbons display strong one-bond C-H correlations [8]. The vinyl carbons show particularly well-resolved correlations that confirm the (E)-stereochemistry and the connectivity pattern between the furan and aniline moieties [8].
The vibrational spectroscopic analysis of (E)-4-(2-(Furan-2-yl)vinyl)aniline using both Fourier Transform Infrared and Raman spectroscopy provides detailed information about the molecular vibrations and structural features [4] [9]. The combination of these complementary techniques allows for comprehensive characterization of all vibrational modes in the molecule [4].
Table 4: Vibrational Spectroscopy Data for (E)-4-(2-(Furan-2-yl)vinyl)aniline
| Vibrational Mode | Fourier Transform Infrared Frequency (cm⁻¹) | Raman Activity | Assignment |
|---|---|---|---|
| NH₂ asymmetric stretch | 3450-3500 | Weak | Primary amine antisymmetric stretch |
| NH₂ symmetric stretch | 3350-3400 | Weak | Primary amine symmetric stretch |
| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic C-H stretching vibrations |
| Vinyl C-H stretch | 3000-3050 | Medium | Vinyl C-H stretching vibrations |
| C=C stretch (aromatic) | 1580-1620 | Strong | Aromatic ring C=C stretching |
| C=C stretch (vinyl) | 1620-1650 | Strong | Vinyl C=C stretching |
| Furan C=C stretch | 1500-1580 | Medium-Strong | Furan ring C=C stretching |
| NH₂ bending (scissoring) | 1600-1630 | Medium | Primary amine scissoring mode |
| C-N stretch | 1260-1280 | Medium | Carbon-nitrogen stretching |
| C-O-C stretch (furan) | 1020-1080 | Medium | Furan ring C-O stretching |
| Aromatic C-H in-plane bending | 1150-1200 | Weak-Medium | Aromatic C-H in-plane deformation |
| Aromatic C-H out-of-plane bending | 800-900 | Strong | Aromatic C-H out-of-plane deformation |
| Ring breathing modes | 700-800 | Medium | Aromatic ring breathing vibrations |
The Fourier Transform Infrared spectrum shows characteristic absorption bands for the amino group with asymmetric and symmetric N-H stretching vibrations appearing at 3450-3500 and 3350-3400 cm⁻¹, respectively [4] [9]. These frequencies are typical for primary aromatic amines and confirm the presence of the unsubstituted amino group [9]. The aromatic and vinyl C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, overlapping but distinguishable through careful spectral analysis [9].
The fingerprint region (1000-1700 cm⁻¹) contains several diagnostic bands. The vinyl C=C stretching vibration appears at 1620-1650 cm⁻¹, which is characteristic of conjugated alkenes [4]. The aromatic C=C stretching vibrations of both the furan and aniline rings appear in the range 1500-1620 cm⁻¹, with the aniline ring typically showing stronger absorption due to the electron-donating effect of the amino group [4] [9].
The furan ring exhibits characteristic vibrational signatures, particularly the C-O-C stretching mode at 1020-1080 cm⁻¹ [10]. This region is diagnostic for five-membered oxygen heterocycles and confirms the integrity of the furan ring system [10]. The NH₂ bending (scissoring) mode appears at 1600-1630 cm⁻¹, often overlapping with aromatic C=C stretches but distinguishable through its characteristic intensity pattern [9].
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [4]. The aromatic C-H out-of-plane bending modes show strong Raman activity at 800-900 cm⁻¹, providing valuable information about the substitution pattern of the aromatic rings [4]. The vinyl C=C stretching mode typically shows strong Raman activity, confirming the presence and configuration of the vinyl bridge [4].
High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for (E)-4-(2-(Furan-2-yl)vinyl)aniline [11] [12]. The technique is essential for structural validation and purity assessment of the synthesized compound [11].
Table 5: High-Resolution Mass Spectrometric Data for (E)-4-(2-(Furan-2-yl)vinyl)aniline
| Ion Type | Theoretical m/z | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| Molecular ion [M]⁺- | 185.0841 | 35-45 | Electron impact ionization |
| Protonated molecule [M+H]⁺ | 186.0919 | 100 (base peak) | Protonation in Electrospray Ionization Mass Spectrometry |
| Sodium adduct [M+Na]⁺ | 208.0738 | 15-25 | Sodium cationization |
| Base peak fragment | Variable | 100 | Most abundant fragment |
| Furan loss [M-69]⁺ | 116.0626 | 25-35 | Loss of furan ring |
| Aniline fragment [C₆H₅NH₂]⁺- | 93.0578 | 60-80 | Cleavage at vinyl bridge |
| Vinyl aniline fragment | 119.0735 | 40-60 | Retention of vinyl-aniline unit |
| Furan fragment [C₄H₄O]⁺- | 68.0262 | 20-30 | Furan ring fragment |
| Loss of NH₂ [M-16]⁺ | 169.0892 | 15-25 | Loss of amino group |
The molecular ion peak appears at m/z 185.0841, corresponding to the calculated molecular weight of the compound [3]. In Electrospray Ionization Mass Spectrometry, the protonated molecule [M+H]⁺ at m/z 186.0919 typically serves as the base peak, confirming the molecular formula C₁₂H₁₁NO [11] [12]. The high-resolution measurement allows for accurate mass determination with precision typically better than 5 parts per million, enabling unambiguous molecular formula assignment [11].
The fragmentation pattern provides valuable structural information. The loss of the furan ring (C₄H₄O, 68 mass units) from the molecular ion produces a fragment at m/z 116.0626, which corresponds to the vinyl aniline portion [CH₂=CH-C₆H₄-NH₂]⁺ [12]. Conversely, cleavage at the vinyl bridge yields the aniline fragment [C₆H₅NH₂]⁺- at m/z 93.0578, which is a characteristic and stable fragment for aniline-containing compounds [12].
The presence of the vinyl aniline fragment at m/z 119.0735 supports the integrity of the vinyl-aniline connectivity, while the furan fragment [C₄H₄O]⁺- at m/z 68.0262 confirms the furan ring structure [12]. The loss of the amino group ([M-16]⁺ at m/z 169.0892) is a common fragmentation pathway for aromatic amines and provides additional structural confirmation [12].